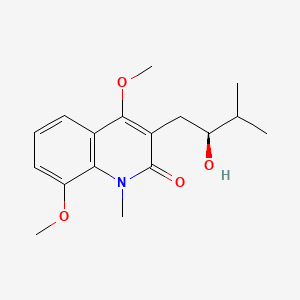
Chlorhydrate de lycorine monohydraté
Vue d'ensemble
Description
Lycorine is a natural alkaloid with immense therapeutic potential. It is active in a very low concentration and with high specificity against a number of cancers both in vivo and in vitro and against various drug-resistant cancer cells . It is the major active component from the Amaryllidaceae family plant Lycoris radiate .
Synthesis Analysis
Lycorine hydrochloride was transformed to dihydrolycorine hydrochloride by hydrogenation, followed by reaction with NaOH . The structure of lycorine was optimized and a novel series of lycorine derivatives was synthesized .Molecular Structure Analysis
The common structural characteristics needed for the pharmacologic activity of lycorine derivatives include the planarity of the molecule, basic nitrogen, and free hydroxyl group . The molecular formula of Lycorine hydrochloride monohydrate is C16H20ClNO5 .Chemical Reactions Analysis
Lycorine inhibits protein synthesis by preventing amino acid incorporation into proteins, potentially through the inhibition of peptidyltransferases . It also exhibits a wide range of significant biological activities .Physical And Chemical Properties Analysis
The molecular weight of Lycorine hydrochloride monohydrate is 341.787 Da . The molecular formula is C16H20ClNO5 .Applications De Recherche Scientifique
Traitement du cancer : Cancer de l’estomac
Chlorhydrate de lycorine : a montré un potentiel en tant qu’agent antitumoral, en particulier dans le traitement du cancer de l’estomac. Des études ont démontré sa capacité à réguler à la baisse MCL1, une protéine anti-apoptotique, réduisant ainsi la stabilité des protéines et déclenchant l’apoptose dans les cellules cancéreuses gastriques {svg_1}. Il arrête également le cycle cellulaire en phase S, ce qui est essentiel pour contrôler la prolifération des cellules cancéreuses {svg_2}.
Applications antivirales
La recherche indique que le chlorhydrate de lycorine peut inhiber la réplication de certains virus. Par exemple, il a été efficace contre l’entérovirus humain 71, réduisant la mortalité chez les souris infectées en freinant la réplication du virus {svg_3}. Cela suggère un potentiel pour le chlorhydrate de lycorine dans le traitement des infections virales.
Effets antipaludiques
Le chlorhydrate de lycorine présente des propriétés antipaludiques, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antipaludiques. Son mécanisme de lutte contre les parasites du paludisme ajoute une dimension précieuse à son profil médicinal {svg_4}.
Propriétés anti-inflammatoires
Le précurseur de la lycorine, la norbelladine, s’est révélé avoir des effets anti-inflammatoires. Il supprime l’activation de NF-κB et la production de cyclooxygénases, qui sont des facteurs clés de la réponse inflammatoire {svg_5}. Cela ouvre des possibilités pour le chlorhydrate de lycorine dans le traitement des maladies inflammatoires.
Inhibition de l’acétylcholinestérase
La lycorine a été observée pour inhiber l’acétylcholinestérase, une enzyme qui décompose l’acétylcholine, un neurotransmetteur. Cette inhibition est significative pour des affections comme la maladie d’Alzheimer, où l’augmentation des niveaux d’acétylcholine peut être bénéfique {svg_6}.
Anti-angiogenèse
Le composé a également été associé à des effets anti-angiogéniques, qui est le processus d’inhibition de la croissance de nouveaux vaisseaux sanguins. Ceci est particulièrement pertinent dans le contexte du traitement du cancer, car il peut empêcher les tumeurs d’acquérir une alimentation sanguine nécessaire à leur croissance {svg_7}.
Inhibition de la topoisomérase
Le chlorhydrate de lycorine a été trouvé pour inhiber la topoisomérase, une enzyme importante pour la réplication de l’ADN. En ciblant cette enzyme, le chlorhydrate de lycorine peut interférer avec la division cellulaire des cellules qui se divisent rapidement, comme les cellules cancéreuses {svg_8}.
Biosynthèse en culture in vitro
Avec la demande croissante de chlorhydrate de lycorine, les techniques de culture in vitro ont été explorées pour sa production durable. Les bioréacteurs et les cultures en suspension de cellules végétales ont été efficaces pour produire de la lycorine, ce qui est crucial pour répondre aux besoins de l’industrie pharmaceutique {svg_9}.
Mécanisme D'action
Target of Action
Lycorine hydrochloride monohydrate primarily targets MCL1 , an anti-apoptotic protein of the BCL2 family, which is closely related to tumor drug resistance . It also interacts with other key target genes such as AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These targets play a significant role in the therapeutic effect of lycorine on various diseases, including glioblastoma .
Mode of Action
Lycorine hydrochloride monohydrate interacts with its targets by down-regulating MCL1 . It reduces the protein stability of MCL1 by up-regulating ubiquitin E3 ligase FBXW7 . It is also known to inhibit protein synthesis and weakly inhibit acetylcholinesterase (AChE) and ascorbic acid biosynthesis .
Biochemical Pathways
Lycorine hydrochloride monohydrate affects multiple biochemical pathways. It induces apoptosis and reactive oxygen species production . It also has an effect on the actin cytoskeleton . The compound exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .
Result of Action
Lycorine hydrochloride monohydrate has an anti-tumorous effect by down-regulating MCL1 in gastric cancer . It arrests the cell cycle at the S phase and triggers apoptosis of gastric cancer cells . It can also induce apoptosis of the BCL2-drug-resistant cell lines .
Action Environment
The action of lycorine hydrochloride monohydrate can be influenced by environmental factors. It is worth noting that many medicinal plants have been reported to produce lycorine in vitro in plant cell suspension cultures, and bioreactors play an effective role in their commercial production .
Orientations Futures
The divergent chemical structures, multiple biological functions, and very low toxicity of lycorine imply that the agent is a potential drug candidate that warrants further preclinical and clinical investigation . It serves as a foundation to explain lycorine as an important lead compound for new generation anticancer drug design and provides the principle for the development of biological strategies to utilize lycorine in the treatment of cancers .
Propriétés
IUPAC Name |
(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERACVSGIQXBP-CANOEZFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6150-58-9 | |
| Record name | Lycorine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycorine Hydrochloride Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





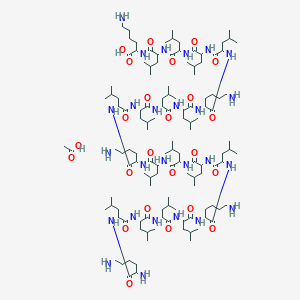
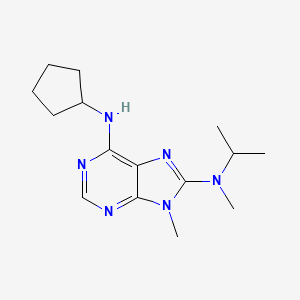

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
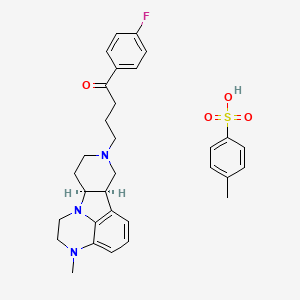

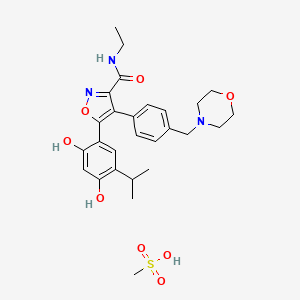

![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
